molecular formula C17H12ClNO2 B11830963 1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid CAS No. 89242-28-4

1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid

Cat. No.: B11830963
CAS No.: 89242-28-4
M. Wt: 297.7 g/mol
InChI Key: FERUOSAIKDKVPU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylic acid group attached to the isoquinoline ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by their subsequent coupling and functionalization. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of biological processes and interactions. It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: Isoquinoline derivatives have shown potential in medicinal chemistry for the development of new therapeutic agents. This compound may be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-7-methylisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-isoquinoline-3-carboxylic acid: This compound lacks the methyl group at the 7-position, which may affect its chemical reactivity and biological activity.

    7-Methylisoquinoline-3-carboxylic acid: This compound lacks the chlorophenyl group, which may influence its overall properties and applications.

    Isoquinoline-3-carboxylic acid: This compound lacks both the chlorophenyl and methyl groups, making it a simpler structure with potentially different reactivity and applications.

The presence of the chlorophenyl and methyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other isoquinoline derivatives.

Properties

CAS No.

89242-28-4

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-7-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H12ClNO2/c1-10-6-7-11-9-15(17(20)21)19-16(13(11)8-10)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,21)

InChI Key

FERUOSAIKDKVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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